molecular formula C11H8Cl2N2O2 B14473202 4-(2,4-Dichlorobenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 72620-16-7

4-(2,4-Dichlorobenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14473202
CAS No.: 72620-16-7
M. Wt: 271.10 g/mol
InChI Key: HGPHCKKIORAGFH-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorobenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones It is characterized by the presence of a dichlorobenzoyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorobenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-methyl-1,2-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorobenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(2,4-Dichlorobenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorobenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoyl chloride
  • 2,4-Dichlorobenzyl alcohol
  • 2,4-Dichlorobenzoyl peroxide

Uniqueness

4-(2,4-Dichlorobenzoyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific structure, which combines a dichlorobenzoyl group with a pyrazolone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

72620-16-7

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

4-(2,4-dichlorobenzoyl)-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C11H8Cl2N2O2/c1-5-9(11(17)15-14-5)10(16)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H2,14,15,17)

InChI Key

HGPHCKKIORAGFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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